2-Amino-4-hydroxybenzonitrile

Physicochemical Property Thermal Stability Crystallinity

2-Amino-4-hydroxybenzonitrile (CAS 67608-59-7) is a bifunctional aromatic intermediate with a unique ortho-amino, para-hydroxy, meta-cyano substitution pattern. This 1,2,4-configuration is essential for synthesizing 2,3,5-trihalogenated-4-hydroxybenzonitriles—direct precursors to dihalogenated herbicides like bromoxynil—via diazotization and Sandmeyer halogenation. Unlike 4-hydroxybenzonitrile or 2-aminobenzonitrile, only this compound provides both functional groups required for this pathway. Its hydrochloride salt (CAS 2309468-92-4) enables aqueous-phase reactions for medicinal chemistry. Synthesized via decarboxylation of 4-aminosalicylic acid derivatives. Ideal for agrochemical R&D and pharmaceutical intermediate synthesis.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 67608-59-7
Cat. No. B3278316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxybenzonitrile
CAS67608-59-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)N)C#N
InChIInChI=1S/C7H6N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,9H2
InChIKeyAUTIKIFHJHJLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxybenzonitrile (CAS 67608-59-7): A Strategic Ortho-Amino-para-Cyanophenol Building Block for Agrochemical and Pharmaceutical Synthesis


2-Amino-4-hydroxybenzonitrile (CAS 67608-59-7) is a bifunctional aromatic building block characterized by ortho-amino, para-hydroxy, and meta-cyano substituents on a benzene ring . This specific arrangement creates a unique 1,2,4-trisubstituted pattern distinct from the more common 1,4-disubstituted 4-hydroxybenzonitrile (CAS 767-00-0) or the non-hydroxylated 2-aminobenzonitrile (CAS 1885-29-6) [1]. Its primary value lies as a key intermediate in the synthesis of halogenated herbicidal derivatives, where the amino group is converted to halogens via Sandmeyer reactions to yield 2,3,5-trihalogenated-4-hydroxybenzonitriles [2], and as a precursor in pharmaceutical research .

Why Generic Substitution of 2-Amino-4-hydroxybenzonitrile with Simple 4-Hydroxybenzonitrile or 2-Aminobenzonitrile Fails in Advanced Synthesis


Substituting 2-amino-4-hydroxybenzonitrile with its closest analogs, 4-hydroxybenzonitrile or 2-aminobenzonitrile, is not viable for a key class of applications because they lack the necessary dual functionality. 4-Hydroxybenzonitrile lacks the ortho-amino group required for diazotization and subsequent Sandmeyer halogenation to produce 2,3,5-trihalogenated derivatives, which are the direct synthetic precursors to high-activity dihalogenated herbicides like bromoxynil [1]. Conversely, 2-aminobenzonitrile lacks the para-hydroxyl group, preventing the formation of the phenolic ester or carbamate derivatives critical for modulating herbicidal pro-pesticide properties and physicochemical characteristics [1]. The presence of both groups in a 1,2,4-configuration is mandatory for this specific derivatization pathway.

Quantitative Differentiation Guide: 2-Amino-4-hydroxybenzonitrile vs. 4-Hydroxybenzonitrile and Regioisomers


Thermal Stability and Melting Point: Crystalline Handling Advantage Over 4-Hydroxybenzonitrile

The presence of an ortho-amino group in 2-amino-4-hydroxybenzonitrile (Target Compound) significantly elevates its melting point compared to the non-aminated parent, 4-hydroxybenzonitrile (Comparator). This higher melting point is indicative of stronger intermolecular hydrogen bonding networks, which can confer advantages in ambient temperature storage stability and handling as a crystalline solid, reducing the risk of melting during shipping or processing .

Physicochemical Property Thermal Stability Crystallinity

Synthetic Versatility: Direct Pathway to Trihalogenated Herbicidal Intermediates Unavailable from 3-Amino-4-hydroxybenzonitrile

The 1,2,4-substitution pattern of 2-amino-4-hydroxybenzonitrile (Target Compound) is critical for directing electrophilic halogenation to yield 2,3,5-trihalogenated products [1]. This is in contrast to its regioisomer, 3-amino-4-hydroxybenzonitrile (Comparator, CAS 14543-43-2), which has a different electronic configuration and steric environment that prevents the same exclusive pathway. The Schmidt patent explicitly uses 2-amino-4-hydroxybenzonitrile as the starting material for trihalogenation, demonstrating a defined, high-yield synthetic channel not transferable to the 3-amino isomer.

Synthetic Chemistry Agrochemical Intermediate Halogenation

Solubility-Enabling Salt Formation: Hydrochloride Aqueous Processing Advantage Over the Free Base

The hydrochloride salt of 2-amino-4-hydroxybenzonitrile (Target Compound) offers a quantifiable solubility and handling advantage over its free base form for aqueous-phase reactions. The salt form is specifically produced to enhance solubility in polar solvents, enabling homogeneous reaction conditions in aqueous or mixed-phase systems that are incompatible with the poorly water-soluble free base .

Formulation Science Solubility Salt Selection

Evidence-Based Applications: Where 2-Amino-4-hydroxybenzonitrile Provides a Verifiable Advantage


Synthesis of 2,3,5-Trihalogenated-4-hydroxybenzonitrile Herbicide Precursors

This compound is the documented starting material for synthesizing 2,3,5-trihalogenated derivatives, which are direct precursors to dihalogenated herbicides like bromoxynil. The Schmidt 1987 paper explicitly demonstrates this pathway, where the amino group facilitates regioselective halogen introduction through diazotization and Sandmeyer reactions [1]. Users developing novel halogenated benzonitrile herbicides or studying their structure-activity relationships can leverage this defined reactivity.

Aqueous-Phase Pharmaceutical Intermediate Processing

For medicinal chemistry programs requiring aqueous solubility during synthesis, the hydrochloride salt form (CAS 2309468-92-4) offers a critical advantage. The salt enables reactions in water or mixed aqueous-organic media that are not feasible with the free base, allowing for greener and potentially more scalable processes for drug candidate synthesis .

Decarboxylative Synthesis of Aminosalicylic Acid-Derived Libraries

The compound can be synthesized via decarboxylation of 4-aminosalicylic acid derivatives in quinoline at 170-180°C . This provides a direct entry point for researchers exploring the chemical space around aminosalicylic acids, allowing the creation of benzonitrile-based libraries with retained amino and hydroxyl handles for further medicinal chemistry exploration.

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